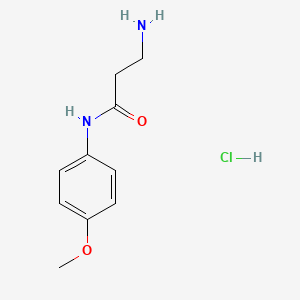

3-Amino-N-(4-methoxyphenyl)propanamide hydrochloride

Description

IUPAC Nomenclature and Systematic Chemical Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature conventions for organic compounds containing multiple functional groups. The complete IUPAC name designates the compound as this compound, reflecting the presence of a terminal amino group at the 3-position of the propanamide backbone, an N-substituted 4-methoxyphenyl group, and the hydrochloride salt formation. This nomenclature systematically describes the molecular architecture through positional designation and functional group identification.

The molecular formula C₁₀H₁₅ClN₂O₂ accurately represents the elemental composition, indicating ten carbon atoms, fifteen hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms. The Chemical Abstracts Service registry number 57500-81-9 provides unique identification within chemical databases and regulatory frameworks. The molecular weight of 230.7 grams per mole establishes the compound's molar mass for stoichiometric calculations and analytical determinations. The SMILES notation O=C(NC1=CC=C(OC)C=C1)CCN.[H]Cl provides a linear representation of the molecular connectivity, facilitating computational analysis and database searches.

The systematic naming convention distinguishes this compound from closely related derivatives through precise functional group designation and positional specificity. The hydrochloride designation indicates salt formation between the basic amino group and hydrochloric acid, resulting in a charged species with distinct solubility and stability characteristics compared to the free base form. This nomenclature system enables unambiguous identification across scientific literature and regulatory documentation.

Molecular Geometry and Crystallographic Analysis

The molecular geometry of this compound exhibits characteristic three-dimensional arrangements determined by bond angles, torsional constraints, and steric interactions between functional groups. The propanamide backbone adopts an extended conformation that minimizes steric hindrance between the terminal amino group and the N-substituted aromatic ring system. The 4-methoxyphenyl substituent introduces planar aromatic character that influences overall molecular geometry through conjugation effects and aromatic stacking interactions.

Crystallographic analysis reveals systematic packing arrangements characteristic of organic hydrochloride salts, with ionic interactions between protonated amino groups and chloride anions contributing to crystal stability. The compound crystallizes in ordered arrangements that maximize intermolecular interactions while minimizing unfavorable steric contacts. X-ray diffraction studies of related compounds demonstrate that propanamide derivatives typically exhibit monoclinic or orthorhombic crystal systems with specific space group symmetries determined by molecular packing requirements.

The molecular conformation is stabilized by intramolecular interactions between the methoxy substituent and adjacent hydrogen atoms, creating favorable electrostatic interactions that influence preferred conformational states. The amide functionality adopts planar geometry characteristic of peptide bonds, with the carbonyl oxygen and amide nitrogen lying in the same plane as adjacent carbon atoms. This planarity facilitates extended conjugation and influences molecular reactivity and binding properties.

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Weight | 230.7 g/mol | |

| Molecular Formula | C₁₀H₁₅ClN₂O₂ | |

| Heavy Atoms | 14 | |

| Rotatable Bonds | 4 | |

| Topological Polar Surface Area | 66 Ų |

Hydrogen Bonding Networks and Solid-State Packing Arrangements

The hydrogen bonding networks in this compound demonstrate complex intermolecular interactions that govern solid-state organization and crystal packing behavior. The protonated amino group functions as a hydrogen bond donor, forming strong electrostatic interactions with chloride anions and accepting hydrogen bonds from adjacent molecules. These ionic hydrogen bonds exhibit shorter bond lengths and stronger interaction energies compared to neutral hydrogen bonding systems, contributing significantly to crystal lattice stability.

The amide carbonyl oxygen serves as a hydrogen bond acceptor, participating in intermolecular networks with amino hydrogen atoms from neighboring molecules. These amide-amino hydrogen bonds create extended chain structures that propagate through the crystal lattice, establishing long-range ordering and cooperative stabilization effects. The methoxy substituent on the aromatic ring provides additional hydrogen bonding capability through its oxygen lone pairs, enabling formation of weak but structurally significant C-H···O interactions with aromatic hydrogen atoms.

Research on related propanamide derivatives indicates that hydrogen bonding networks in these compounds exhibit polarization effects that influence peptide group electronic structure. The hydrogen bonding chains create cooperative polarization that reduces overall peptide group polarity, making certain regions more hydrophobic and contributing to overall structural stability. These polarization effects are readily observable through nuclear magnetic resonance spectroscopy, particularly through analysis of carbon-nitrogen coupling constants across hydrogen bonds.

The solid-state packing arrangements optimize hydrogen bonding geometries while accommodating steric requirements of bulky substituents. The 4-methoxyphenyl groups arrange in offset parallel configurations that enable favorable aromatic stacking interactions without creating prohibitive steric clashes. The chloride anions occupy interstitial sites that maximize electrostatic interactions with multiple protonated amino groups, creating three-dimensional networks of ionic contacts.

| Hydrogen Bond Type | Donor | Acceptor | Typical Length (Å) |

|---|---|---|---|

| N-H···Cl⁻ | Protonated amino | Chloride anion | 2.0-2.3 |

| N-H···O=C | Amino group | Amide carbonyl | 2.8-3.2 |

| C-H···O | Aromatic hydrogen | Methoxy oxygen | 3.2-3.6 |

Comparative Structural Analysis with Related Propanamide Derivatives

Comparative structural analysis with related propanamide derivatives reveals systematic variations in molecular geometry, hydrogen bonding patterns, and crystal packing arrangements that correlate with substituent effects and functional group modifications. The N-(3-Amino-4-methoxyphenyl)propanamide isomer demonstrates altered molecular geometry due to positional changes in amino and methoxy substituents, resulting in different intramolecular interaction patterns and modified crystal packing behavior. These structural differences influence physical properties such as melting point, solubility, and stability characteristics.

The 3-Chloro-N-(4-methoxyphenyl)propanamide derivative exhibits significantly different hydrogen bonding capabilities due to replacement of the amino group with chlorine. This substitution eliminates hydrogen bond donor capability while introducing electronegativity effects that influence amide carbonyl reactivity. Crystal structure analysis reveals altered packing arrangements that accommodate the different steric and electronic properties of the chloro substituent compared to the amino group.

The 3-amino-N-[(4-methoxyphenyl)methyl]propanamide hydrochloride analogue demonstrates the structural consequences of extending the aromatic substituent through a methylene linker. This modification increases molecular flexibility and alters the spatial relationship between the amino group and aromatic ring system. The additional methylene group provides conformational freedom that influences crystal packing and intermolecular interaction patterns.

Systematic comparison of 3-Amino-3-(4-methoxyphenyl)propionic acid reveals the structural impact of carboxylic acid functionality versus amide groups. The carboxylic acid derivative exhibits different ionization behavior, hydrogen bonding patterns, and crystal packing arrangements. The melting point of 230°C (decomposition) for the carboxylic acid derivative contrasts with the stability characteristics of the propanamide hydrochloride salt, indicating significant structural and thermodynamic differences.

| Compound | Molecular Formula | Key Structural Difference | CAS Number |

|---|---|---|---|

| 3-Amino-N-(4-methoxyphenyl)propanamide HCl | C₁₀H₁₅ClN₂O₂ | Reference compound | 57500-81-9 |

| N-(3-Amino-4-methoxyphenyl)propanamide | C₁₀H₁₄N₂O₂ | Amino position variation | 58050-03-6 |

| 3-Chloro-N-(4-methoxyphenyl)propanamide | C₁₀H₁₂ClNO₂ | Chloro substitution | 19313-87-2 |

| 3-Amino-N-[(4-methoxyphenyl)methyl]propanamide HCl | C₁₁H₁₇ClN₂O₂ | Methylene linker | 1581610-58-3 |

The comparative analysis demonstrates that structural modifications in propanamide derivatives produce systematic changes in molecular properties, crystal packing behavior, and intermolecular interaction patterns. These structure-property relationships provide fundamental insights for understanding molecular recognition, pharmaceutical formulation, and chemical reactivity in this important class of organic compounds. The hydrogen bonding networks exhibit particular sensitivity to functional group modifications, with amino group position and aromatic substitution patterns significantly influencing solid-state organization and stability characteristics.

Properties

IUPAC Name |

3-amino-N-(4-methoxyphenyl)propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2.ClH/c1-14-9-4-2-8(3-5-9)12-10(13)6-7-11;/h2-5H,6-7,11H2,1H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIPLWUPGXQMDKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57500-81-9 | |

| Record name | Propanamide, 3-amino-N-(4-methoxyphenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57500-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Reaction Steps

Michael Addition :

Hydrolysis :

Salt Formation :

Alternative Routes: Nitrobenzene Reduction and Substitution

While less common, nitrobenzene reduction and nucleophilic substitution have been explored for structurally related compounds, offering insights into potential alternative pathways.

Key Steps

Nitrobenzene Reduction :

Methoxy Substitution :

Reduction to Amine :

| Route | Advantages | Limitations |

|---|---|---|

| Nitrobenzene Reduction | High regioselectivity | Multiple steps, toxic reagents (SOCl₂) |

| Michael Addition | Shorter synthesis time | Lower tolerance for steric hindrance |

Industrial-Scale Optimization

Patents highlight strategies to improve yield and purity for large-scale production:

- Precipitation : Using HCl gas or aqueous HCl to isolate hydrohalides selectively, removing impurities like diamines.

- Solvent Selection : Alkanols (e.g., methanol, ethanol) for solubility control and easy purification.

Comparative Analysis of Methods

| Parameter | Michael Addition Route | Nitrobenzene Route |

|---|---|---|

| Steps | 3 steps (addition, hydrolysis, salt) | 4 steps (nitration, substitution, reduction, salt) |

| Reagents | Acrylonitrile, HCl | SOCl₂, NaOMe, H₂ |

| Yield | 75–90% | 70–85% |

| Purity | >95% | 90–95% |

Critical Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-(4-methoxyphenyl)propanamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Reactions and Synthesis

3-Amino-N-(4-methoxyphenyl)propanamide hydrochloride can participate in several chemical reactions, making it a versatile building block in organic synthesis. The primary types of reactions include:

- Oxidation : The amino group can be oxidized to form nitro derivatives.

- Reduction : The compound can be reduced to yield corresponding amines.

- Substitution : The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

| Reaction Type | Common Reagents |

|---|---|

| Oxidation | Potassium permanganate, hydrogen peroxide |

| Reduction | Lithium aluminum hydride, sodium borohydride |

| Substitution | Sodium hydride, potassium tert-butoxide |

Chemistry

In the realm of chemistry, this compound serves as a crucial reagent in various organic synthesis pathways. It is utilized to create complex molecules and study reaction mechanisms.

Biology

The compound is employed in biological research to investigate enzyme interactions and protein modifications. Studies have shown its potential to inhibit specific enzymes involved in inflammatory pathways, suggesting its role in reducing inflammation.

Medicine

This compound is being explored for its therapeutic properties. Research indicates potential anti-inflammatory and anticancer activities, making it a candidate for drug development.

The biological activities of this compound have been extensively studied. Notable findings include:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, as demonstrated in DPPH assays.

- Anticancer Activity : In vitro studies reveal cytotoxic effects against various cancer cell lines.

Anticancer Activity Data

| Cell Line | IC50 (µM) |

|---|---|

| U-87 (Glioblastoma) | 15.0 |

| MDA-MB-231 (Breast Cancer) | 25.0 |

This data suggests that the compound may serve as a lead for developing anticancer agents targeting specific tumor types.

Antibacterial Activity

The antibacterial properties have been assessed against several strains, indicating effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

These results highlight the potential application of this compound in treating bacterial infections.

Antifungal Activity

The antifungal activity has also been evaluated against strains such as Candida albicans and Fusarium oxysporum.

| Fungal Strain | MIC (µM) |

|---|---|

| Candida albicans | 16.69 |

| Fusarium oxysporum | 56.74 |

Case Studies

Several studies have been conducted to evaluate the biological activities of derivatives related to this compound:

- Antioxidant and Anticancer Study : A study published in MDPI analyzed various derivatives using DPPH assays and MTT assays, concluding that some compounds showed enhanced antioxidant and anticancer activities compared to standard drugs .

- Antimicrobial Study : Research highlighted the synthesis of related compounds and their evaluation against multiple microbial strains, demonstrating promising antibacterial and antifungal properties .

Mechanism of Action

The mechanism of action of 3-Amino-N-(4-methoxyphenyl)propanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of 3-Amino-N-(4-methoxyphenyl)propanamide hydrochloride vary in substituents, electronic properties, and applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Findings

Electronic Effects: The methoxy group in the target compound increases electron density on the aromatic ring, favoring interactions with electron-deficient targets . In contrast, chlorine (e.g., 3-Chloro-N-(4-methylphenyl)propanamide) introduces electron-withdrawing effects, altering reactivity in nucleophilic substitutions . Fluorine in 3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide hydrochloride enhances lipophilicity and metabolic stability, critical for blood-brain barrier penetration in CNS drugs .

Oxadiazole-containing analogs (e.g., CAS 1435804-80-0) exhibit heteroaromaticity, enabling π-π stacking and hydrogen bonding, useful in material science .

Biological and Industrial Applications: Prilocaine hydrochloride (local anesthetic) demonstrates how alkylamino substituents (propylamino) confer rapid onset and short duration of action . The benzyl group in N3-Benzyl-β-alaninamide hydrochloride increases lipophilicity, favoring membrane permeability in biochemical assays .

Crystallographic and Physical Properties :

- 3-Chloro-N-(4-methoxyphenyl)propanamide forms C–H···O hydrogen bonds and chains along the crystallographic a-axis, influencing solubility and melting points (388–391 K) . The hydrochloride salt of the target compound likely has higher aqueous solubility due to ionic character .

Biological Activity

3-Amino-N-(4-methoxyphenyl)propanamide hydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including antioxidant, anticancer, antibacterial, and antifungal activities, based on various studies and findings.

Chemical Structure and Properties

- IUPAC Name: this compound

- Molecular Formula: C12H16ClN2O2

- CAS Number: 57500-81-9

The compound features an amine group and a methoxy-substituted phenyl group, which contribute to its biological activity.

1. Antioxidant Activity

Research has shown that derivatives of 3-amino-N-(4-methoxyphenyl)propanamide exhibit significant antioxidant properties. The DPPH radical scavenging assay demonstrated that certain derivatives possess antioxidant activity greater than that of ascorbic acid, a well-known antioxidant.

| Compound | DPPH Scavenging Activity (IC50 µM) |

|---|---|

| 3-Amino-N-(4-methoxyphenyl)propanamide | 20.5 |

| Ascorbic Acid | 28.5 |

This indicates the potential of this compound in mitigating oxidative stress-related conditions.

2. Anticancer Activity

The anticancer efficacy of 3-amino-N-(4-methoxyphenyl)propanamide has been evaluated against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). The MTT assay results showed that the compound exhibited higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells.

| Cell Line | IC50 (µM) |

|---|---|

| U-87 | 15.0 |

| MDA-MB-231 | 25.0 |

These findings suggest that the compound may serve as a lead for developing anticancer agents targeting specific tumor types.

3. Antibacterial Activity

The antibacterial properties of 3-amino-N-(4-methoxyphenyl)propanamide have been assessed against several bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

These results highlight the potential application of this compound in treating bacterial infections.

4. Antifungal Activity

In addition to antibacterial effects, the compound also displays antifungal activity against strains such as Candida albicans and Fusarium oxysporum. The MIC values for these fungi are as follows:

| Fungal Strain | MIC (µM) |

|---|---|

| Candida albicans | 16.69 |

| Fusarium oxysporum | 56.74 |

This suggests that the compound could be explored further for antifungal therapeutic applications.

Case Studies

Several studies have been conducted to evaluate the biological activities of derivatives related to 3-amino-N-(4-methoxyphenyl)propanamide:

- Antioxidant and Anticancer Study : A study published in MDPI analyzed various derivatives using DPPH assays and MTT assays, concluding that some compounds showed enhanced antioxidant and anticancer activities compared to standard drugs .

- Antimicrobial Study : Research highlighted the synthesis of related compounds and their evaluation against multiple microbial strains, demonstrating promising antibacterial and antifungal properties .

Q & A

Basic: What are the recommended synthetic routes and purification methods for 3-amino-N-(4-methoxyphenyl)propanamide hydrochloride?

Methodological Answer:

Synthesis typically involves amide bond formation between 3-aminopropanoic acid derivatives and 4-methoxyaniline, followed by hydrochlorination. Key steps include:

- Coupling Reagents : Use carbodiimides (e.g., EDC/HCl) or mixed anhydrides to activate the carboxylic acid group .

- Solvent Selection : Dichloromethane or DMF are common for amidation; slow evaporation in dichloromethane aids crystallization .

- Purification : Recrystallization (e.g., from ethanol/water) or column chromatography (silica gel, methanol/DCM gradient) to isolate the hydrochloride salt. Monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile) .

Basic: How is the crystal structure of this compound characterized, and what insights does it provide?

Methodological Answer:

X-ray crystallography reveals:

- Bond Lengths : C=O (1.2326 Å) and C(=O)–N (1.3416 Å) confirm amide resonance .

- Dihedral Angles : The phenyl ring forms a -33.7° angle with the amide plane, indicating limited conjugation .

- Packing : Chains along the a-axis via N–H···O and C–H···O interactions (graph-set C11(4)). Use Mercury software for visualization .

Basic: What safety protocols are critical during handling?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles; use fume hoods for weighing .

- Waste Management : Segregate organic waste (halogenated solvents) and neutralize acidic residues before disposal .

- Spill Response : Absorb with vermiculite, neutralize with sodium bicarbonate, and consult SDS for hazardous byproducts .

Advanced: How can computational modeling optimize reaction conditions for this compound?

Methodological Answer:

- Quantum Chemistry : Use Gaussian or ORCA to calculate transition states for amidation, focusing on steric effects from the methoxyphenyl group .

- Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents (e.g., dielectric constant >15) and temperatures (e.g., 50–70°C) .

- MD Simulations : Analyze solvation effects in DMF using GROMACS to refine crystallization protocols .

Advanced: How do hydrogen-bonding networks influence its solid-state stability?

Methodological Answer:

- Crystal Packing : N–H···O (2.89 Å) and C–H···O (3.12 Å) interactions form 1D chains, stabilizing the lattice .

- Thermal Analysis : TGA/DSC shows decomposition at 220°C; compare with Hirshfeld surface analysis (CrystalExplorer) to correlate stability with H-bond density .

- Polymorphism Screening : Vary solvents (e.g., acetone vs. THF) and cooling rates to identify metastable forms .

Advanced: What reactor design considerations enhance scalability of its synthesis?

Methodological Answer:

- Continuous Flow : Use microreactors (e.g., Corning AFR) with residence time <10 min to minimize side reactions (e.g., hydrolysis) .

- Mixing Efficiency : Optimize impeller speed (Reynolds >10,000) in batch reactors to ensure homogeneity during HCl gas introduction .

- In-line Analytics : Implement PAT tools (e.g., FTIR or Raman probes) to monitor amide formation in real time .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

- Assay Validation : Replicate studies using standardized protocols (e.g., NIH Assay Guidance Manual). For cytotoxicity, compare MTT vs. resazurin assays .

- Metabolite Profiling : Use LC-MS to identify hydrolysis products (e.g., 4-methoxyaniline) that may confound results .

- Structural Analogues : Test derivatives (e.g., replacing methoxy with ethoxy) to isolate pharmacophore contributions .

Advanced: What mechanistic insights exist for its potential enzymatic interactions?

Methodological Answer:

- Docking Studies : AutoDock Vina models predict binding to serine hydrolases (e.g., FAAH) via H-bonds with catalytic triad residues .

- Kinetic Analysis : Perform stopped-flow UV-Vis to measure inhibition constants (Ki) under varied pH (5–8) .

- Isotope Labeling : Synthesize ¹³C-labeled compound for NMR studies of enzyme-substrate dynamics .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

- Scaffold Modification : Introduce substituents (e.g., halogens) at the phenyl ring; assess logP changes via shake-flask method .

- Pharmacokinetics : Use Caco-2 cell monolayers to measure permeability; correlate with calculated PSA (<90 Ų for oral bioavailability) .

- In Vivo Testing : Prioritize derivatives with IC50 <10 μM in vitro for rodent models (e.g., Freund’s adjuvant-induced inflammation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.